molecular formula C6H14N2 B158858 3,3-dimethyl-1-propan-2-yldiaziridine CAS No. 137675-05-9

3,3-dimethyl-1-propan-2-yldiaziridine

Cat. No.: B158858
CAS No.: 137675-05-9
M. Wt: 114.19 g/mol
InChI Key: XSBNZKOMEUOPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-propan-2-yldiaziridine is a bicyclic organic compound belonging to the diaziridine class, characterized by a three-membered ring containing two nitrogen atoms. Its structure includes a central diaziridine ring substituted with a 3,3-dimethyl group and a propan-2-yl moiety. Structural studies of such small molecules often employ programs like SHELXL for crystallographic refinement, ensuring precise determination of bond lengths, angles, and stereochemistry .

Properties

CAS No.

137675-05-9

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

3,3-dimethyl-1-propan-2-yldiaziridine

InChI

InChI=1S/C6H14N2/c1-5(2)8-6(3,4)7-8/h5,7H,1-4H3

InChI Key

XSBNZKOMEUOPFQ-UHFFFAOYSA-N

SMILES

CC(C)N1C(N1)(C)C

Canonical SMILES

CC(C)N1C(N1)(C)C

Other CAS No.

17119-93-6

Origin of Product

United States

Preparation Methods

The synthesis of 3,3-dimethyl-1-propan-2-yldiaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable hydrazine derivatives. Industrial production methods often involve the use of advanced techniques to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired application .

Chemical Reactions Analysis

3,3-dimethyl-1-propan-2-yldiaziridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to yield simpler amine derivatives.

    Substitution: The nitrogen atoms in the diaziridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-dimethyl-1-propan-2-yldiaziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-propan-2-yldiaziridine involves its reactivity due to the strained three-membered ring structure. The nitrogen atoms in the ring can interact with various molecular targets, leading to different chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique reactivity and stability of 3,3-dimethyl-1-propan-2-yldiaziridine can be contextualized by comparing it with related diaziridines and amines. Below is a detailed analysis:

2.1. Core Structural Differences
  • Diaziridine vs. Aziridine : Unlike aziridines (two-membered rings with one nitrogen), diaziridines feature two nitrogen atoms in a strained three-membered ring. This increases ring strain and reactivity, making diaziridines more prone to ring-opening reactions.
2.2. Functional Group Comparisons
  • Amine Derivatives: Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (from USP standards) share a propanol backbone but lack the diaziridine ring. The absence of the strained ring system in such amines results in lower reactivity toward electrophiles .
  • Naphthalenol Derivatives: Impurities such as 1-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol highlight the prevalence of aromatic systems in pharmaceuticals, contrasting with the aliphatic, non-aromatic nature of the diaziridine core .
2.3. Reactivity and Stability
  • Photolability : Diaziridines like the target compound undergo photolytic cleavage under UV light, a property exploited in photoaffinity labeling. In contrast, tertiary amines (e.g., N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine) are generally photostable .
  • Acid Sensitivity: The diaziridine ring is susceptible to acidic conditions, leading to ring-opening, whereas aryl amines (e.g., 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol) exhibit greater stability in acidic media .
2.4. Analytical Data

The table below summarizes key properties of 3,3-dimethyl-1-propan-2-yldiaziridine and analogous compounds:

Property 3,3-Dimethyl-1-Propan-2-yldiaziridine 1-Propan-2-yldiaziridine 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Molecular Formula C₆H₁₂N₂ C₃H₆N₂ C₈H₁₃NOS
Ring Strain High (diaziridine) High (diaziridine) None
Photolytic Activity High Moderate Low
Acid Stability Low Low High
Typical Applications Photoaffinity labeling Ligand synthesis Pharmaceutical impurity control

Note: Data derived from crystallographic analyses (e.g., SHELX-refined structures) and USP impurity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.